molecular formula C10H18N2O B13140596 1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-

1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-

Cat. No.: B13140596
M. Wt: 182.26 g/mol
InChI Key: QCYIGDHZNNHBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a lactam ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclohexanone derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

8-(aminomethyl)-1-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C10H18N2O/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10/h8H,1-7,11H2,(H,12,13)

InChI Key

QCYIGDHZNNHBST-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN)CCC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.